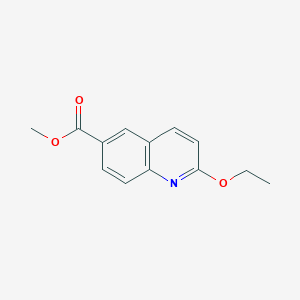

Methyl 2-ethoxyquinoline-6-carboxylate

Description

Significance of Quinoline (B57606) Scaffold Systems in Contemporary Organic Chemistry

The quinoline ring system, composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in organic synthesis. Its unique electronic properties and the ability to undergo a variety of chemical transformations make it a versatile building block for creating complex molecular architectures. sigmaaldrich.com The functionalization of the quinoline core at its various positions allows for the fine-tuning of steric and electronic properties, leading to the development of novel compounds with tailored characteristics. sigmaaldrich.com This structural versatility has established the quinoline scaffold as a cornerstone in the synthesis of functional materials and biologically active molecules. bldpharm.com

Academic Importance of Quinoline Carboxylates as Versatile Synthetic Intermediates

Within the broader family of quinoline derivatives, quinoline carboxylates are of particular academic interest. These compounds, which feature a carboxylic acid or ester functional group appended to the quinoline framework, act as highly versatile synthetic intermediates. wikipedia.org The carboxylate group can be readily transformed into a wide range of other functional groups, such as amides, alcohols, and other esters, providing a gateway to diverse chemical space. smolecule.comchemicalbook.com This synthetic flexibility has made quinoline carboxylates crucial precursors in the development of complex molecules, including those with potential applications in medicinal chemistry. wikipedia.orgchemsrc.com

Scope and Research Focus on Methyl 2-ethoxyquinoline-6-carboxylate within Heterocyclic Chemistry

This article aims to provide a comprehensive overview of the chemical compound This compound . The focus is strictly on its chemical and physical properties, established synthesis methodologies, and its role as a synthetic intermediate. However, extensive searches of publicly available scientific literature and chemical databases have revealed a significant lack of specific information for this particular compound.

Despite a thorough investigation for data pertaining to "this compound," no specific CAS number, IUPAC name, molecular formula, molecular weight, or experimental data such as melting and boiling points could be retrieved. Similarly, there are no documented synthesis methods or research applications specifically mentioning this compound.

While data exists for structurally related compounds such as ethyl 6-ethoxy-2-methylquinoline-3-carboxylate chemicalbook.comchemsrc.com and methyl 2-methylquinoline-6-carboxylate, sigmaaldrich.com this information cannot be directly attributed to the title compound. To maintain scientific accuracy and adhere to the strict focus of this article, no data from these related compounds will be presented as representative of this compound.

The absence of information suggests that this compound may be a novel compound that has not yet been synthesized or characterized, or that research on it is not currently in the public domain. Therefore, the following sections will reflect this lack of available data.

Chemical and Physical Properties

A comprehensive search of scientific databases has yielded no specific experimental or calculated data for the physical and chemical properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | Data not available |

| CAS Number | Data not available |

| Molecular Formula | Data not available |

| Molecular Weight | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Appearance | Data not available |

Synthesis and Elaboration

There are no published synthetic routes or methods for the preparation of this compound.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-ethoxyquinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-12-7-5-9-8-10(13(15)16-2)4-6-11(9)14-12/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGNEMIKJJJHHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=C1)C=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for Methyl 2 Ethoxyquinoline 6 Carboxylate and Analogues

Strategic Approaches to Quinoline (B57606) Core Formation with Positional Functionalization

The assembly of the quinoline ring is a foundational step that dictates the placement of key substituents. Strategic planning often involves either building the ring with the desired functionalities already present on the precursors or introducing them onto the formed quinoline core through regioselective reactions.

Cyclization and Annulation Reactions for Quinoline Ring Synthesis

The formation of the quinoline ring system can be achieved through various cyclization and annulation reactions, each with its own advantages regarding substrate scope and substitution patterns. Classical methods like the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses remain relevant, often serving as the basis for modern variations. wikipedia.org

Contemporary approaches frequently employ metal-catalyzed processes to construct the quinoline core under milder conditions. These include:

Palladium-catalyzed Annulation: The reaction of o-iodoanilines with propargyl alcohols can furnish 2,4-disubstituted quinolines.

Visible-Light-Mediated Cyclization: Photocatalytic methods using organic dyes or semiconductor nanocrystals can trigger the oxidative cyclization of substrates like 2-aminobenzyl alcohols with secondary alcohols to yield quinolines.

Electrophilic Cyclization: N-(2-alkynyl)anilines can undergo a 6-endo-dig cyclization when treated with electrophiles like iodine monochloride (ICl) or bromine (Br₂), leading to 3-functionalized quinolines. francis-press.com

These modern methods offer improvements in terms of functional group tolerance, reaction conditions, and sometimes, regioselectivity, compared to traditional acid-catalyzed, high-temperature cyclizations.

Table 1: Selected Modern Methods for Quinoline Core Synthesis

| Method | Key Reactants | Catalyst/Reagent | Key Feature |

|---|---|---|---|

| Palladium-Catalyzed Annulation | o-Iodoaniline, Propargyl alcohol | Palladium catalyst (e.g., Pd(OAc)₂) | Forms 2,4-disubstituted quinolines under mild conditions. |

| Visible-Light-Mediated Cyclization | 2-Aminobenzyl alcohol, Secondary alcohol | Photocatalyst (e.g., Anthraquinone), Oxidant (e.g., DMSO) | Metal-free, room temperature synthesis. |

| Electrophilic Cyclization | N-(2-Alkynyl)aniline | Electrophile (e.g., I₂, Br₂, ICl) | Yields 3-halo-substituted quinolines. francis-press.com |

| [2+1+3] Cyclization | Aryl methyl ketone, Arylamine, 1,3-Dicarbonyl compound | Metal-free | Produces 2-aryl-4-quinolinecarboxylates. |

Directed Functionalization at the 6-Position for Carboxylate Introduction

Direct C-H functionalization to introduce a carboxylate group at the C6 position of an unsubstituted quinoline ring is notoriously difficult due to the electronic properties of the ring system, which favor functionalization at other positions. libretexts.orgrsc.org Therefore, the most effective and common strategy is to construct the quinoline ring from a precursor that already contains the desired functionality at the appropriate position.

For the synthesis of a quinoline-6-carboxylate, a substituted aniline (B41778) such as methyl 4-aminobenzoate (B8803810) is an ideal starting material. rsc.org Using this aniline in a classical cyclization reaction ensures the methoxycarbonyl group is correctly placed at the C6 position of the final quinoline product. The Doebner-von Miller reaction is a prime example of this strategy. wikipedia.org In this reaction, an aniline (or a derivative) reacts with an α,β-unsaturated carbonyl compound. For instance, reacting methyl 4-aminobenzoate with acrolein (often generated in situ from glycerol) under acidic conditions will produce the corresponding 6-substituted quinoline.

A related approach is the Doebner reaction , which involves an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. nih.govimist.masci-hub.se While this typically functionalizes the 4-position, variations in the reaction partners and conditions can be adapted. The key principle remains the use of a pre-functionalized aniline to dictate the substitution pattern on the benzene (B151609) portion of the quinoline ring.

Selective Etherification at the 2-Position to Introduce the Ethoxy Moiety

Synthesis of the corresponding 2-hydroxyquinoline (B72897) (a 2-quinolone). This can be achieved through syntheses like the Conrad-Limpach reaction or by hydrolysis of a 2-chloroquinoline (B121035).

Conversion of the 2-quinolone to the 2-chloroquinoline using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Nucleophilic substitution of the chloride with an ethoxide anion.

This final step is a classic Williamson ether synthesis . francis-press.commasterorganicchemistry.comwikipedia.org The 2-chloroquinoline-6-carboxylate intermediate is treated with sodium ethoxide in an anhydrous solvent like ethanol (B145695) or dimethylformamide (DMF).

A critical challenge in this step is the potential for the ethoxide to react with the methyl ester at the C6 position, leading to an unwanted transesterification reaction. To ensure chemoselectivity and favor the desired etherification at C2, the reaction is typically carried out under carefully controlled conditions, such as using a stoichiometric amount of sodium ethoxide at low to moderate temperatures. The chloro group at the C2 position is highly activated towards nucleophilic aromatic substitution, which allows this reaction to proceed preferentially over attack at the ester carbonyl.

Contemporary Catalytic Systems in Quinoline Carboxylate Synthesis

Modern synthetic chemistry heavily relies on catalytic systems to achieve transformations that would otherwise be difficult or inefficient. For the synthesis of complex quinolines, both transition metal catalysis and phase-transfer catalysis play crucial roles.

Transition Metal-Catalyzed Coupling Reactions for Quinoline Derivatization

Transition metal catalysis is a powerful tool for forming C-C and C-N bonds, enabling both the construction of the quinoline ring and its subsequent functionalization. wikipedia.org Catalysts based on palladium, copper, nickel, rhodium, and cobalt have all been employed in quinoline chemistry. wikipedia.orgwikipedia.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. For example, the Buchwald-Hartwig amination can be used to selectively introduce amino groups. In a relevant example, researchers achieved selective amination at the C6-bromo position of 6-bromo-2-chloroquinoline, demonstrating the ability to differentiate between two different halide-substituted positions. researchgate.net This highlights the tunability of palladium catalysis for the selective functionalization of quinoline scaffolds.

Copper-Catalyzed Reactions: Copper catalysts are often used in annulation reactions to build the quinoline core and can mediate decarboxylative cascade cyclizations to form 2-substituted quinolines.

Cobalt and Nickel Catalysis: These earth-abundant metals are gaining prominence as sustainable alternatives to precious metals. Cobalt and nickel catalysts can facilitate dehydrogenative cyclizations of 2-aminoaryl alcohols with ketones to furnish polysubstituted quinolines. wikipedia.org

Table 2: Examples of Transition Metal Catalysis in Quinoline Synthesis

| Metal Catalyst | Reaction Type | Example Application | Reference |

|---|---|---|---|

| Palladium (Pd) | Buchwald-Hartwig Amination | Selective amination of halo-quinolines. | researchgate.net |

| Copper (Cu) | Decarboxylative Cascade Cyclization | Synthesis of 2-substituted quinolines from aryl aldehydes, anilines, and acrylic acid. | |

| Nickel (Ni) | Dehydrogenative Condensation | Synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols. | wikipedia.org |

| Rhodium (Rh) | C-H Activation/Annulation | Synthesis of functionalized quinolines from 2-aminoacetophenone (B1585202) hydrazones and alkynes. | wikipedia.org |

| Cobalt (Co) | Dehydrogenative Cyclization | One-pot synthesis of quinolines from 2-aminoaryl alcohols and ketones. | wikipedia.org |

Phase-Transfer Catalysis in Alkylation Reactions

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reagents that are soluble in two different immiscible phases (e.g., aqueous and organic). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or a phosphonium (B103445) salt, transports a reactant from one phase to the other, enabling the reaction to occur.

In the context of quinoline synthesis, PTC is particularly useful for alkylation and etherification reactions. For instance, the Williamson ether synthesis to introduce the 2-ethoxy group can be facilitated by PTC. If one were to start from a 2-hydroxyquinoline-6-carboxylate, it could be deprotonated by an aqueous base (like NaOH). The resulting quinolinate anion, which is in the aqueous phase, can be transported by the PTC into the organic phase containing the alkylating agent (e.g., ethyl iodide). This avoids the need for strong, anhydrous bases like sodium hydride and can lead to milder reaction conditions. A reported application involved the use of TBAB as a phase-transfer catalyst for the methoxydechlorination of 4-chloroquinolin-2(1H)-ones, demonstrating the utility of PTC in the etherification of quinoline systems.

Green Chemistry Principles and Sustainable Synthetic Routes

The synthesis of quinoline derivatives, including Methyl 2-ethoxyquinoline-6-carboxylate, is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous materials. ijpsjournal.comresearchgate.netacs.org Traditional methods often rely on harsh conditions and toxic reagents, prompting the development of more sustainable alternatives. acs.org

Solvent-Free or Environmentally Benign Solvent Applications

A significant advancement in the green synthesis of quinolines is the move away from conventional organic solvents towards solvent-free conditions or the use of environmentally benign solvents like water or ionic liquids. ijpsjournal.commdpi.com

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced waste, lower costs, simplified work-up procedures, and often shorter reaction times. researchgate.net Various catalysts have been shown to be effective under these conditions. For instance, the Friedländer annulation, a key reaction for quinoline synthesis, can be efficiently promoted by bismuth chloride (BiCl₃) under solvent-free thermal heating. eurekaselect.com Similarly, zeolites, which are reusable solid acid catalysts, can facilitate the cyclization reactions to form quinoline backbones without any solvent. rsc.org Other approaches utilize recyclable catalysts like p-toluenesulfonic acid or iodine under solvent-free microwave irradiation, which can accelerate reaction rates significantly compared to conventional heating. organic-chemistry.org

Ionic liquids (ILs) have also emerged as promising green media for quinoline synthesis. nih.gov They can act as both the solvent and the catalyst, are non-volatile, and can often be recycled. For example, 1-(4-sulfonylbutyl)-3-methylimidazolium trifluoromethanesulfonate (B1224126) is an acidic ionic liquid that has been successfully used to promote Friedländer synthesis. nih.gov

The following table summarizes various catalytic systems employed in solvent-free or green solvent-based quinoline synthesis, which are applicable to the formation of the core structure of this compound.

| Catalyst/System | Reaction Type | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Hβ Zeolite | Cyclization | Solvent-Free | Heterogeneous, reusable catalyst. | rsc.org |

| Bismuth Chloride (BiCl₃) | Friedländer Annulation | Solvent-Free, Thermal | Excellent yields, simple methodology. | eurekaselect.com |

| Caesium Iodide | Condensation/Cyclization | Solvent-Free, Thermal | Clean reaction, short reaction times. | researchgate.net |

| Acidic Ionic Liquids (e.g., [bsmim]) | Friedländer Annulation | Solvent-Free, 80°C | Rapid synthesis, recyclable medium. | nih.gov |

| Water | Three-component reaction | Reflux | Benign solvent, safe. | acs.org |

Atom Economy and Efficiency in Synthesis Pathways

Atom economy is a core principle of green chemistry that measures how many atoms from the reactants are incorporated into the final desired product. ijpsjournal.com Syntheses with high atom economy are inherently more efficient and generate less waste. rsc.org Many classic named reactions for quinoline synthesis, while effective, suffer from poor atom economy due to the formation of stoichiometric byproducts. ijpsjournal.com

Modern approaches aim to improve this efficiency. For example, a highly atom-economical pathway has been developed for synthesizing quinoline derivatives directly from substituted o-nitrotoluenes and olefins using a cesium catalyst, where water is the only byproduct. rsc.orgrsc.org Dehydrogenative coupling reactions, which form the quinoline ring by removing hydrogen gas, also represent a highly atom-economical strategy. organic-chemistry.org These reactions can be catalyzed by earth-abundant metals like iron or cobalt, further enhancing their green credentials. organic-chemistry.org

For a molecule like this compound, a potential atom-economical route would be a modified Friedländer synthesis. The reaction between an appropriately substituted 2-aminobenzaldehyde (B1207257) or ketone and an ethyl acetoacetate (B1235776) derivative would, in theory, only eliminate water molecules, leading to a high percentage of atoms from the starting materials being retained in the final product. organic-chemistry.orgwikipedia.org

Mechanistic Elucidation of Reaction Pathways

A thorough understanding of the reaction mechanism is critical for optimizing reaction conditions, controlling product selectivity, and improving yields. The formation of the quinoline ring, central to this compound, typically proceeds through several well-studied named reactions, each with a distinct, complex mechanism.

Investigation of Reaction Intermediates and Transition States

The synthesis of quinolines via common routes like the Combes, Friedländer, or Doebner-Miller reactions involves a sequence of key intermediates. wikipedia.orgwikipedia.orgwikipedia.org

In the Combes synthesis , which involves the reaction of an aniline with a β-diketone, the initial step is the formation of a Schiff base intermediate. wikipedia.orgwikiwand.com This Schiff base then tautomerizes to a more stable enamine. The subsequent acid-catalyzed intramolecular cyclization (annulation) of the enamine is typically the rate-determining step, proceeding through an electrophilic aromatic substitution pathway. wikipedia.orgwikiwand.comresearchgate.net Dehydration of the resulting cyclic alcohol intermediate yields the final aromatic quinoline product. wikipedia.orgwikiwand.com

The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.org Mechanistic studies suggest two viable pathways. One path begins with an intermolecular aldol (B89426) condensation, followed by rapid cyclization and dehydration. researchgate.net The alternative, and often favored, pathway involves the initial formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction to form a tetrahydroquinoline derivative, followed by elimination of water to yield the quinoline. wikipedia.orgresearchgate.net Under certain conditions, intermediates such as the aldol adduct and the subsequent enone are too short-lived to be detected. researchgate.net

In the Doebner-Miller reaction , which uses an aniline and an α,β-unsaturated carbonyl compound, the mechanism is more debated but is thought to involve the initial conjugate addition of the aniline to the unsaturated system. wikipedia.org A proposed fragmentation-recombination mechanism suggests this adduct can break apart into an imine and a saturated ketone, which then recombine to form the quinoline scaffold after a series of condensation and cyclization steps. wikipedia.org

Kinetics and Thermodynamic Studies of Formation Reactions

Kinetic and thermodynamic analyses provide quantitative insight into reaction rates, substituent effects, and product stability, guiding the synthesis toward desired outcomes.

Kinetic studies of the Combes reaction have shown it to be first-order with respect to both the aniline and the β-diketone. researchgate.net A study employing ¹⁹F NMR spectroscopy to monitor reaction rates found that the rate-determining step is the annulation (cyclization) of the enamine intermediate. researchgate.net This was confirmed by the observation that the consumption rate of key imine and enamine intermediates mirrored the formation rate of the quinoline product. researchgate.net The study determined a reaction constant (ρ) of -0.32, whose negative sign is consistent with a rate-limiting electrophilic aromatic substitution, although the small magnitude suggests a complex interplay of opposing electronic effects in the preceding steps. researchgate.net

In the Friedländer synthesis , product distribution can be under either kinetic or thermodynamic control. Reactions of 2-aminobenzaldehyde with certain asymmetric ketones can yield mixtures of regioisomers. It has been observed that under specific catalytic conditions (e.g., ytterbium-triflate), kinetic products can be favored, which is ascribed to the rapid cyclization of a predominant Schiff base isomer. researchgate.net

Thermodynamic studies on quinoline derivatives themselves have also been conducted. Thermal analysis, including thermogravimetric analysis (TGA), has been used to study the decomposition of quinoline complexes and to calculate thermodynamic activation parameters such as activation energy (Ea), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG*). ugm.ac.id For the thermal decomposition of quinoline and isoquinoline (B145761) themselves, studies have determined a first-order rate constant, indicating that both isomers decompose at the same rate via a common intermediate, the 1-indene imine radical. acs.org

The following table presents kinetic data for a representative Combes reaction, illustrating the type of quantitative analysis used to understand these formation pathways.

| Parameter | Value/Observation | Significance | Reference |

|---|---|---|---|

| Reaction Order (Aniline) | First-order | Rate is directly proportional to aniline concentration. | researchgate.net |

| Reaction Order (Diketone) | First-order | Rate is directly proportional to diketone concentration. | researchgate.net |

| Rate-Determining Step | Annulation (Cyclization) | The ring-forming step is the slowest in the sequence. | researchgate.net |

| Hammett Reaction Constant (ρ) | -0.32 | Indicates buildup of positive charge in the transition state, consistent with electrophilic aromatic substitution, but influenced by other steps. | researchgate.net |

Elucidating the Chemical Reactivity and Transformations of Methyl 2 Ethoxyquinoline 6 Carboxylate

Reactions of the Carboxylate Functional Group

The methyl ester at the C-6 position of the quinoline (B57606) ring is a versatile handle for chemical modification. It can undergo a range of transformations typical of carboxylic acid esters, including nucleophilic acyl substitution and reduction.

Transesterification Processes with Diverse Alcohols

Transesterification is a fundamental process for converting one ester into another by reaction with an alcohol. For Methyl 2-ethoxyquinoline-6-carboxylate, this reaction involves the substitution of the methoxy (B1213986) group (-OCH₃) with a different alkoxy group (-OR') from a diverse range of alcohols. The reaction is an equilibrium process and is typically driven to completion by using a large excess of the reactant alcohol, often as the solvent. masterorganicchemistry.com

The process can be catalyzed by either acids (e.g., H₂SO₄, HCl) or bases (e.g., NaOR', KOR'). masterorganicchemistry.com Acid-catalyzed transesterification proceeds via protonation of the carbonyl oxygen, enhancing its electrophilicity, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com Base-catalyzed transesterification involves the direct nucleophilic attack of an alkoxide on the ester carbonyl. masterorganicchemistry.com Additionally, various metal-based catalysts, such as scandium triflate (Sc(OTf)₃) and aluminum triflate (Al(OTf)₃), have been shown to be highly effective for transesterification under mild conditions. organic-chemistry.orgitb.ac.id N-Heterocyclic carbenes (NHCs) have also emerged as potent organocatalysts for this transformation. organic-chemistry.org

The reaction of this compound with various alcohols under catalytic conditions yields the corresponding alkyl 2-ethoxyquinoline-6-carboxylates.

Table 1: Examples of Transesterification Reactions

| Reactant Alcohol | Product | Potential Catalyst | Reference |

|---|---|---|---|

| Ethanol (B145695) | Ethyl 2-ethoxyquinoline-6-carboxylate | H₂SO₄ (acid), NaOEt (base), Sc(OTf)₃ (metal) | masterorganicchemistry.comorganic-chemistry.org |

| Propan-2-ol (Isopropanol) | Isopropyl 2-ethoxyquinoline-6-carboxylate | Al(OTf)₃ (metal), N-Heterocyclic Carbene (organocatalyst) | organic-chemistry.orgitb.ac.id |

| Benzyl (B1604629) alcohol | Benzyl 2-ethoxyquinoline-6-carboxylate | Sc(OTf)₃ (metal) | organic-chemistry.org |

| Ethane-1,2-diol (Ethylene glycol) | 2-Hydroxyethyl 2-ethoxyquinoline-6-carboxylate | H₂SO₄ (acid) | masterorganicchemistry.com |

Amidation and Hydrolysis Reactions under Controlled Conditions

Amidation

The direct conversion of this compound to an amide (amidation) requires reaction with a primary or secondary amine. This transformation is generally less favorable than transesterification and often necessitates specific catalysts or harsher conditions. Modern synthetic methods employ nickel/N-heterocyclic carbene (Ni/NHC) catalytic systems to facilitate the direct amidation of methyl esters, which proceeds through the oxidative addition of the catalyst into the ester's C-O bond. mdpi.com This approach allows for the coupling of various amines under neutral conditions. mdpi.com

Alternatively, amidation can be achieved in a two-step process. The first step involves the hydrolysis of the ester to the corresponding carboxylic acid, which is then activated and coupled with an amine. Another direct method involves the reaction of the ester with an amine in the presence of a reagent like methyltrimethoxysilane (B3422404) (MTM), which activates the ester towards nucleophilic attack. chemistryviews.org

Table 2: Potential Amidation Reactions

| Reactant Amine | Product | Potential Method/Catalyst | Reference |

|---|---|---|---|

| Ammonia (NH₃) | 2-Ethoxyquinoline-6-carboxamide | Two-step (Hydrolysis then coupling) | nih.gov |

| Aniline (B41778) | N-Phenyl-2-ethoxyquinoline-6-carboxamide | Ni/IPr catalyst | mdpi.com |

| Piperidine | (2-Ethoxyquinolin-6-yl)(piperidin-1-yl)methanone | Methyltrimethoxysilane (MTM) | chemistryviews.org |

| Ethanolamine | N-(2-Hydroxyethyl)-2-ethoxyquinoline-6-carboxamide | Ni/IPr catalyst | mdpi.com |

Hydrolysis

Hydrolysis of the ester functional group cleaves it to form the corresponding carboxylic acid, 2-ethoxyquinoline-6-carboxylic acid. This reaction can be performed under either acidic or basic conditions. chemguide.co.uk

Acid-Catalyzed Hydrolysis: The ester is heated under reflux with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in the presence of excess water. The reaction is reversible, and the use of a large volume of water drives the equilibrium towards the formation of the carboxylic acid and methanol (B129727). chemguide.co.ukcommonorganicchemistry.com

Base-Catalyzed Hydrolysis (Saponification): This is a more common and generally irreversible method. chemguide.co.uk The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). commonorganicchemistry.comthieme-connect.de The reaction yields the carboxylate salt (e.g., sodium 2-ethoxyquinoline-6-carboxylate) and methanol. Subsequent acidification of the reaction mixture with a strong acid is required to protonate the carboxylate and isolate the free 2-ethoxyquinoline-6-carboxylic acid. chemguide.co.uk

Reduction to Alcohols and Subsequent Derivatizations

The ester group of this compound can be reduced to a primary alcohol, yielding (2-ethoxyquinolin-6-yl)methanol. This transformation requires a powerful reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. masterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction, effectively converting the ester to the corresponding primary alcohol. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess reagent and liberate the alcohol product.

The resulting primary alcohol, (2-ethoxyquinolin-6-yl)methanol, is itself a versatile intermediate. It can be further derivatized, for example, by oxidation using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) to yield the corresponding aldehyde, 2-ethoxyquinoline-6-carbaldehyde, or by conversion to an alkyl halide using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Decarboxylation Pathways and Mechanisms

Direct decarboxylation, the removal of the carboxylate group as carbon dioxide, is not a facile reaction for aryl esters like this compound under typical conditions. This transformation is primarily associated with carboxylic acids, particularly those with specific structural features such as a β-keto group (as in the Krapcho decarboxylation) or under forcing conditions. organic-chemistry.org

Therefore, a necessary prerequisite for the decarboxylation of this system is the hydrolysis of the methyl ester to the corresponding 2-ethoxyquinoline-6-carboxylic acid, as described in section 3.1.2. Once formed, the resulting carboxylic acid can undergo decarboxylation, although this often requires high temperatures and the presence of a catalyst. The classic method for the decarboxylation of quinoline carboxylic acids involves heating the acid in a high-boiling point solvent, often quinoline itself, in the presence of copper powder or a copper salt, which facilitates the extrusion of CO₂. acs.orgcdnsciencepub.com This process would ultimately yield 2-ethoxyquinoline (B1605111). The reaction likely proceeds through the formation of a copper carboxylate salt intermediate.

Reactivity of the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring is a site of nucleophilicity and can react with various electrophiles. The presence of the 2-ethoxy group enhances the electron density of the heterocyclic ring system through resonance, making the nitrogen atom more susceptible to electrophilic attack compared to unsubstituted quinoline.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the quinoline nitrogen can attack alkylating and acylating agents to form quaternary quinolinium salts.

N-Alkylation: This reaction involves treating this compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide) or an alkyl sulfate. The nitrogen atom acts as a nucleophile, displacing the leaving group and forming a positively charged N-alkyl-2-ethoxyquinolinium-6-carboxylate salt. The reactivity of the quinoline nitrogen can be influenced by the reaction conditions.

N-Acylation: Similarly, the quinoline nitrogen can be acylated by reaction with acylating agents like acyl chlorides or acid anhydrides. This reaction forms an N-acyl-2-ethoxyquinolinium-6-carboxylate salt. A well-known reagent, N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), is formed by the reaction of quinoline with ethyl chloroformate and ethanol, highlighting the reactivity of the quinoline nitrogen towards acylation. wikipedia.orgchemicalbook.comnih.gov This suggests that this compound would react analogously with various acylating agents.

These N-alkylation and N-acylation reactions introduce a positive charge on the nitrogen, which significantly alters the electronic properties and subsequent reactivity of the quinoline ring system.

Table 3: Examples of N-Alkylation and N-Acylation Reactions

| Reaction Type | Reactant | Product (Cationic Part) | Reference |

|---|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | 2-Ethoxy-1-methylquinolinium | chemrxiv.org |

| N-Alkylation | Benzyl Bromide (BnBr) | 1-Benzyl-2-ethoxyquinolinium | chemrxiv.org |

| N-Acylation | Acetyl Chloride (CH₃COCl) | 1-Acetyl-2-ethoxyquinolinium | wikipedia.org |

| N-Acylation | Ethyl Chloroformate (ClCO₂Et) | 1-(Ethoxycarbonyl)-2-ethoxyquinolinium | wikipedia.orgnih.gov |

Quinolinium Salt Formation and Reactivity

The nitrogen atom within the quinoline ring of this compound possesses a lone pair of electrons, rendering it basic and nucleophilic. This characteristic allows it to react with alkylating agents to form quaternary quinolinium salts. For instance, treatment with an alkyl halide, such as methyl iodide, results in the alkylation of the nitrogen atom, yielding a positively charged 2-ethoxy-6-(methoxycarbonyl)-1-methylquinolin-1-ium salt.

The formation of the quinolinium salt significantly alters the electronic properties and reactivity of the molecule. The introduction of a positive charge on the nitrogen atom strongly deactivates the entire heterocyclic ring system towards electrophilic attack. Conversely, it greatly enhances the ring's susceptibility to nucleophilic attack. The C2 and C4 positions become particularly electron-deficient and are the primary sites for the addition of nucleophiles. researchgate.net This altered reactivity provides a synthetic pathway to functionalized dihydroquinoline derivatives that are not accessible from the neutral parent molecule. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring system is a bicyclic heteroaromatic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. In electrophilic aromatic substitution reactions, the benzene ring (carbocycle) is generally more reactive than the pyridine ring. quimicaorganica.org The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards attack by electrophiles. Therefore, electrophilic substitution on an unsubstituted quinoline molecule preferentially occurs on the carbocyclic ring, primarily at positions C5 and C8. quimicaorganica.orgreddit.com

Regioselectivity and Directing Effects of Substituents

The regiochemical outcome of electrophilic substitution on this compound is governed by the combined electronic effects of its three substituents: the quinoline nitrogen, the 2-ethoxy group, and the 6-methoxycarbonyl group.

Quinoline Nitrogen: As an integral part of the heterocyclic ring, the nitrogen atom is strongly deactivating for electrophilic substitution, particularly within the pyridine ring. Its influence directs incoming electrophiles towards the carbocyclic ring. imperial.ac.uk

2-Ethoxy Group (-OEt): This is an activating group due to the resonance donation of a lone pair of electrons from the oxygen atom into the ring. It is an ortho, para-director. Within the pyridine ring, it would direct incoming electrophiles primarily to the C3 position.

6-Methoxycarbonyl Group (-COOCH₃): This ester group is a deactivating group due to its electron-withdrawing inductive and resonance effects. It acts as a meta-director. libretexts.org Being at position C6, it would direct incoming electrophiles on the benzene ring to positions C5 and C7.

The interplay of these effects determines the ultimate position of substitution. The powerful deactivating effect of the 6-methoxycarbonyl group significantly reduces the reactivity of the benzene ring, especially at the ortho (C5, C7) and para (C8, relative to the ester's connection point) positions. However, electrophilic attack still overwhelmingly favors the carbocyclic ring over the highly deactivated pyridine ring. The 2-ethoxy group's activation is generally insufficient to overcome the inherent lack of reactivity of the pyridine nucleus in the presence of a deactivating group on the benzene ring.

Therefore, electrophilic attack is most likely to occur at the position least deactivated by the ester group. While the ester at C6 directs meta (to C5 and C7), it also deactivates these positions. The C8 position, while deactivated, is often a favorable site for substitution in quinolines. quimicaorganica.org The C5 position is strongly deactivated by the adjacent electron-withdrawing ester group. Consequently, the C8 position is the most probable site for electrophilic aromatic substitution.

Table 1: Summary of Substituent Directing Effects

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Quinoline Nitrogen | 1 | Deactivating | Directs to C5 & C8 |

| Ethoxy Group | 2 | Activating | ortho, para-director (to C3) |

Halogenation and Nitration Studies

Specific experimental data on the halogenation and nitration of this compound is limited in readily available literature. However, the outcomes can be predicted based on the principles of regioselectivity discussed above.

Nitration: This reaction is typically performed with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. Given the directing effects, the nitration product is expected to be formed by substitution on the benzene ring. The most plausible product would be Methyl 2-ethoxy-8-nitroquinoline-6-carboxylate, as the C8 position is the most favored site for electrophilic attack in the substituted ring system.

Halogenation: Halogenation, such as bromination with Br₂ in the presence of a Lewis acid catalyst like FeBr₃, follows a similar mechanism. The electrophile (Br⁺) will attack the most nucleophilic position on the quinoline ring. Consistent with the analysis for nitration, the major product is predicted to be Methyl 8-bromo-2-ethoxyquinoline-6-carboxylate. While the synthesis of 3-haloquinolines is possible through other routes, direct electrophilic halogenation on this substrate is unlikely to favor the C3 position. nih.gov

Table 2: Predicted Products of Electrophilic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Methyl 2-ethoxy-8-nitroquinoline-6-carboxylate |

Transformations Involving the Ethoxy Group

The 2-ethoxy group is a key functional handle on the molecule, allowing for specific chemical transformations.

Cleavage and Exchange Reactions of the Ether Linkage

The C-O bond of the ethoxy group is an ether linkage. Ethers are known to be relatively unreactive but can be cleaved under strongly acidic conditions. fiveable.mewikipedia.org This reaction is a critical transformation for converting the 2-ethoxyquinoline into a 2-quinolone (or 2-hydroxyquinoline) derivative.

The cleavage is typically achieved by refluxing the compound with a strong hydrohalic acid, such as hydrobromic acid (HBr) or hydriodic acid (HI). masterorganicchemistry.comlibretexts.org The mechanism involves the initial protonation of the ether oxygen by the strong acid, which converts the ethoxy group into a good leaving group (ethanol). libretexts.org A halide ion (Br⁻ or I⁻) then acts as a nucleophile and attacks the ethyl group in an Sₙ2 reaction, displacing the protonated quinoline moiety. masterorganicchemistry.com This results in the formation of an ethyl halide (e.g., iodoethane (B44018) or bromoethane) and the corresponding 2-hydroxyquinoline (B72897) derivative.

It is crucial to note that for aryl alkyl ethers, the cleavage always occurs at the alkyl-oxygen bond. libretexts.org The bond between the aromatic quinoline ring and the oxygen atom is much stronger and not susceptible to nucleophilic attack. Therefore, the reaction will exclusively yield a 2-hydroxyquinoline derivative and not a 2-haloquinoline and ethanol.

Table 3: Ether Cleavage Reactions

| Reagent | Conditions | Products | Mechanism |

|---|---|---|---|

| Hydroiodic Acid (HI) | Reflux | Methyl 2-hydroxyquinoline-6-carboxylate + Iodoethane | Sₙ2 |

Functionalization of the Alkyl Chain

Direct functionalization of the ethyl chain of the ethoxy group without cleaving the ether linkage is synthetically challenging. The C-H bonds on the alkyl chain are generally unreactive. While theoretical pathways such as free-radical halogenation at the benzylic-like position (the -CH₂- group adjacent to the oxygen) could be envisioned using reagents like N-bromosuccinimide (NBS), such reactions often lack selectivity and can lead to a mixture of products or cleavage of the ether bond, especially under harsh conditions. There is a lack of specific documented research for this transformation on this compound, suggesting it is not a common or high-yielding synthetic route.

Advanced Cross-Coupling Strategies with Related Quinoline Derivatives

The functionalization of the quinoline core is a pivotal aspect of medicinal and materials chemistry. While direct C-H activation is an emerging field, cross-coupling reactions on halogenated quinoline precursors remain a robust and widely utilized strategy for creating carbon-carbon and carbon-heteroatom bonds. These methods offer a versatile toolkit for modifying the quinoline scaffold, thereby tuning its electronic and steric properties. The following sections detail the application of Suzuki, Heck, and Sonogashira coupling reactions, which would be applicable to halogenated precursors of this compound.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. For a molecule like this compound, introducing a halogen atom (e.g., bromine or iodine) at a specific position on the quinoline ring opens up a gateway to a multitude of derivatizations through these powerful reactions. The reactivity of the halide is generally in the order of I > Br > Cl. libretexts.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a highly effective method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. For halogenated 2-ethoxyquinoline derivatives, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. For instance, the coupling of 2-bromo-4-iodo-quinoline with an alkyne has been shown to proceed selectively at the more reactive iodide position. libretexts.org The synthesis of substituted ring-fused 2-pyridones has been achieved through sequential Suzuki-Miyaura couplings on 6-bromo-8-iodo dihydro thiazolo derivatives, demonstrating the regioselectivity of the reaction. nih.gov

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.orgbyjus.com This reaction is a powerful tool for the vinylation of halogenated quinolines. The reaction is stereoselective, typically favoring the trans product. byjus.com The intramolecular Heck reaction is particularly useful for the synthesis of polycyclic structures containing a quinoline moiety. libretexts.orgyoutube.com The efficiency of the Heck reaction can be influenced by the choice of palladium source, ligands, and reaction conditions, with some protocols even allowing for the reaction to proceed in water. organic-chemistry.org

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org For halogenated 2-ethoxyquinoline precursors, the Sonogashira coupling provides a direct route to alkynyl-substituted quinolines, which are valuable intermediates for further transformations or as final products in materials science and pharmaceuticals. gold-chemistry.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov The regioselectivity of the Sonogashira coupling on di-halogenated quinolines has been demonstrated, with the reaction preferentially occurring at the more reactive halide position. libretexts.org

The following table summarizes representative conditions for these cross-coupling reactions on halogenated quinoline systems.

| Cross-Coupling Reaction | Halogenated Quinoline Substrate (Example) | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

| Suzuki-Miyaura | 6-Bromo-8-iodo-dihydrothiazolo[4,5-f]quinolin-2(3H)-one | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 60-95 | nih.gov |

| Heck | Iodobenzene (representative aryl halide) | Styrene | PdCl₂ | K₂CO₃ | Methanol | High | wikipedia.org |

| Sonogashira | 2-Bromo-4-iodo-quinoline | Terminal Alkyne | Pd(Ph₃)₄Cl₂ / CuI | Amine | Not Specified | Not Specified | libretexts.org |

| Sonogashira | Aryl Halides | Phenylacetylene | nSiO₂–dendrimer–Pd(0) | Not Specified | Not Specified | High | nih.gov |

Photochemical and Electrochemical Behavior of the Quinoline System

The extended π-system of the quinoline ring endows it with interesting photochemical and electrochemical properties. These behaviors are highly dependent on the nature and position of substituents on the ring system.

Photochemical Behavior:

Quinolines are known to exhibit fluorescence, and their derivatives have been explored as fluorescent probes and photocages. nih.govrsc.org The absorption and emission properties are sensitive to the electronic nature of the substituents. For example, the introduction of electron-donating groups can lead to a red-shift in the absorption and emission maxima. researchgate.net The fluorescence of quinoline compounds has been a cornerstone in the advancement of fluorescence spectroscopy. nih.gov

Photochemical reactions of quinolines include cycloadditions and rearrangements. acs.org For instance, photochemical dearomative cycloadditions between quinolines and alkenes can generate structurally complex three-dimensional molecules. nih.gov The outcome of these reactions (ortho, meta, or para cycloaddition) can be controlled by whether the reaction proceeds through a singlet or triplet excited state. nih.gov The development of quinoline-based photoremovable protecting groups (PPGs) highlights the utility of their photochemical reactivity in controlled release applications. nih.gov

Electrochemical Behavior:

The electrochemical properties of quinoline derivatives have been investigated, revealing a strong correlation between their chemical structure and their reduction and oxidation potentials. nih.gov The presence of electron-donating or electron-withdrawing substituents significantly influences the ease of oxidation and reduction. researchgate.net For example, a methyl group can facilitate oxidation, while a nitro group makes the quinoline easier to reduce. researchgate.netnih.gov

Cyclic voltammetry is a common technique used to study the electrochemical behavior of quinolines. These studies have shown that many quinoline derivatives undergo reversible or quasi-reversible redox processes. The electrochemical behavior is also critical in understanding the potential application of quinoline derivatives as corrosion inhibitors, where they can form a protective film on metal surfaces. researchgate.net

The table below presents a summary of the photochemical and electrochemical data for some representative quinoline derivatives.

| Quinoline Derivative | Property | Observation | Reference |

| 7-(Diethylamino)quinolone Chalcones | Photophysical | Significant Stokes shifts and strong solvatofluorochromism. | acs.org |

| Quinolines with a 2,2'-Bithiophene Motif | Photophysical | Intense blue-green and orange-red fluorescence. | researchgate.net |

| Quinolines with a 2,2'-Bithiophene Motif | Electrochemical | Multistep reversible reduction. | researchgate.net |

| 8-Hydroxy-quinoline-5-carbaldehyde | Electrochemical | Strong correlation between chemical structure and redox potentials. | nih.gov |

| 5-(Chloromethyl)quinolin-8-ol Hydrochloride | Electrochemical | Acts as a mixed-type corrosion inhibitor for carbon steel. | researchgate.net |

To generate a scientifically accurate and authoritative article as requested, it is essential to rely on published research that has performed the specific analyses mentioned, such as Density Functional Theory (DFT) calculations, molecular orbital analysis, and crystal packing studies on this exact compound. The absence of such specific data for "this compound" prevents the creation of the detailed sections and data tables on its electronic structure, optimized geometry, and intermolecular interactions as per the provided outline.

General information on the computational analysis of broader quinoline derivatives is available, but this does not provide the specific quantitative data (e.g., HOMO-LUMO energy gap values, bond lengths and angles for the optimized geometry, or Hirshfeld surface analysis percentages) needed to construct the requested in-depth article for this particular molecule. Providing hypothetical data or data from related but different compounds would not meet the standards of scientific accuracy and would be speculative.

Therefore, it is not possible to generate the article on "Advanced Computational and Theoretical Chemistry of this compound" while adhering to the instructions for detailed, research-based, and scientifically accurate content.

Advanced Computational and Theoretical Chemistry of Methyl 2 Ethoxyquinoline 6 Carboxylate

Analysis of Intermolecular Interactions and Crystal Packing

Hydrogen Bonding Networks in Solid State and Solution

Detailed research findings on the hydrogen bonding capabilities of Methyl 2-ethoxyquinoline-6-carboxylate are not available in current literature. Analysis would typically involve identifying potential hydrogen bond donors and acceptors within the molecule—such as the carboxylate's oxygen atoms and the quinoline's nitrogen atom—and using techniques like X-ray crystallography and computational modeling to determine their interactions in the solid state and in various solvents.

Pi-Stacking Interactions and Supramolecular Assembly

Specific studies on π-stacking and the resulting supramolecular structures for this compound have not been found. Such research would investigate the parallel or offset stacking of the quinoline (B57606) rings, which is crucial for understanding the crystal packing and the formation of larger, ordered assemblies.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Table 4.3.3. Hirshfeld Surface Intermolecular Contact Contributions for this compound

| Intermolecular Contact | Contribution (%) |

|---|---|

| Data Not Available | N/A |

| Data Not Available | N/A |

| Data Not Available | N/A |

Computational Prediction of Spectroscopic Parameters

Theoretical NMR Chemical Shifts for Structural Validation

Computationally predicted NMR data for this compound is not available. Theoretical calculations, often using Density Functional Theory (DFT), are employed to predict ¹H and ¹³C NMR chemical shifts. These predicted values are then compared with experimental data to validate the molecular structure.

Table 4.4.1. Theoretical vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Theoretical δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| Data Not Available | N/A | N/A |

Vibrational Frequency Analysis (FT-IR)

A theoretical vibrational frequency analysis for this compound has not been published. This analysis calculates the frequencies of fundamental vibrational modes, which correspond to the absorption bands seen in an experimental FT-IR spectrum. It helps in the assignment of specific spectral peaks to molecular motions like stretching and bending of bonds.

Table 4.4.2. Key Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

|---|---|

| Data Not Available | N/A |

Quantum Chemical Descriptors and Reactivity Indices

Calculated quantum chemical descriptors for this compound are absent from the literature. These descriptors, derived from the analysis of frontier molecular orbitals (HOMO and LUMO), are used to predict the molecule's electronic properties, stability, and reactivity.

Table 4.5. Quantum Chemical Descriptors for this compound

| Descriptor | Value |

|---|---|

| HOMO Energy (eV) | N/A |

| LUMO Energy (eV) | N/A |

| Energy Gap (ΔE) (eV) | N/A |

| Electronegativity (χ) | N/A |

| Chemical Hardness (η) | N/A |

| Global Softness (S) | N/A |

Role As a Precursor in Advanced Organic Synthesis and Materials Research

Methyl 2-ethoxyquinoline-6-carboxylate as a Key Building Block for Complex Molecules

The strategic placement of functional groups on the quinoline (B57606) core of this compound makes it a highly adaptable building block for constructing more elaborate molecular architectures. The quinoline nucleus itself is a staple in the design of pharmacologically active compounds and functional materials. nih.gov

Synthesis of Polyheterocyclic Systems

The structure of this compound is inherently suited for the synthesis of polyheterocyclic systems. The quinoline ring can undergo further annulation reactions, where additional rings are fused onto the existing framework. Various synthetic strategies, such as the Skraup, Combes, and Friedländer syntheses, are traditionally used to create the initial quinoline scaffold and can be adapted to build upon it. orientjchem.orgiipseries.org The presence of the ester and ethoxy groups can influence the regioselectivity of these subsequent cyclization reactions, allowing for controlled synthesis of complex, multi-ring systems. These polyheterocyclic structures are of great interest due to their diverse biological activities and potential applications in optoelectronics.

Creation of Designed Organic Scaffolds

As a precursor, this compound offers multiple reaction sites for elaboration into designed organic scaffolds. The methyl ester at the 6-position is a particularly versatile handle for synthetic modifications. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of functional groups, including amides, esters, and acid halides. For instance, coupling the derived carboxylic acid with various amines can generate a library of quinoline-6-carboxamides, a class of compounds that has shown significant potential as P2X7R antagonists. nih.gov This ability to systematically modify the scaffold is a cornerstone of modern medicinal chemistry and drug discovery. researchgate.net

Potential for Integration into Novel Polymeric Architectures

The application of quinoline derivatives is not limited to small molecules; they are also being explored as components of advanced polymers and materials. The unique electronic and coordination properties of the quinoline ring system make it an attractive moiety for incorporation into larger macromolecular structures.

Monomer for Polymer Synthesis (if reactable in polymerization)

While the saturated ethoxy group and the methyl ester are not typical polymerizable groups themselves, they can be chemically modified to introduce polymerizable functionality. For example, the ester could be reduced to a primary alcohol, which could then be converted to an acrylate (B77674) or methacrylate (B99206) monomer. Subsequent polymerization of such a monomer would yield a polymer with quinoline moieties pendant to the main chain. Research into quinoline-based chalcone (B49325) acrylates has demonstrated the feasibility of synthesizing such polymers, which exhibit interesting biological and drug-releasing properties. nih.gov These polymers combine the structural integrity of the polymer backbone with the functional properties of the quinoline units.

Development of Specialized Organic Reagents and Catalysts

The unique electronic nature of the quinoline ring, influenced by the electron-donating ethoxy group and the electron-withdrawing carboxylate group, suggests that derivatives of this compound could be developed into specialized reagents and catalysts. The quinoline nitrogen can be quaternized to form quinolinium salts, which have applications as phase-transfer catalysts or ionic liquids. Furthermore, the quinoline scaffold can be used to support catalytic metal complexes, where the electronic properties of the ligand can be fine-tuned by the substituents to optimize the catalytic activity and selectivity of the metal center.

Application in Chemo- and Regioselective Transformations

Detailed research findings and data tables on this topic for the specified compound are not available in the reviewed sources.

Advanced Characterization Techniques for Structural and Purity Assessment in Research

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography stands as the gold standard for the unequivocal determination of the solid-state structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed, revealing precise bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for Methyl 2-ethoxyquinoline-6-carboxylate is not publicly available, the analysis of related quinoline (B57606) derivatives provides a clear framework for how this technique is applied. For instance, the crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate was determined to be in the triclinic space group P-1. Such studies provide foundational data for understanding the solid-state conformation of the quinoline ring system and the orientation of its substituents.

| Parameter | Example Value (Ethyl 2-chloro-6-methylquinoline-3-carboxylate) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.0391 (5) |

| b (Å) | 7.2986 (6) |

| c (Å) | 13.4323 (12) |

| α (°) | 98.238 (6) |

| β (°) | 90.123 (5) |

| γ (°) | 96.429 (6) |

| Volume (ų) | 582.16 (9) |

| Z | 2 |

| This table presents crystallographic data for a related quinoline derivative to illustrate the type of information obtained from X-ray crystallography. |

Absolute Configuration Determination

For chiral molecules, X-ray crystallography can be a powerful tool for determining the absolute configuration of stereocenters. researchgate.netnih.govnih.gov This is often achieved through the anomalous dispersion of X-rays by heavy atoms within the crystal lattice. researchgate.net The differences in the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l) allow for the unambiguous assignment of the absolute stereochemistry. researchgate.netresearchgate.net In the absence of a sufficiently heavy atom in the molecule itself, derivatization with a chiral auxiliary of known absolute configuration can be employed. researchgate.net

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical and materials science. Each polymorph can exhibit different physicochemical properties, including solubility, melting point, and stability. X-ray crystallography is the primary technique for identifying and characterizing different polymorphic forms. Crystal engineering studies, which aim to design and control the formation of specific crystal structures with desired properties, heavily rely on the detailed structural information provided by X-ray diffraction. For instance, studies on the crystal engineering of pharmaceutical co-crystals often involve active ingredients that are known to be polymorphic. wisc.edu

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field and multi-dimensional NMR spectroscopy are indispensable tools for elucidating the molecular structure of organic compounds in solution. These techniques provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Advanced 2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

A suite of two-dimensional (2D) NMR experiments is routinely employed to assemble the complete structural puzzle of a molecule like this compound. wisc.eduacs.orguncw.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. acs.orgresearchgate.net It is instrumental in identifying adjacent protons and tracing out spin systems within the molecule, such as the protons on the quinoline ring and the ethyl group. acs.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. researchgate.netmagritek.com This allows for the unambiguous assignment of which protons are bonded to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more). nih.govresearchgate.net HMBC is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon of the ester group and the substituted carbons of the quinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and the three-dimensional conformation of the molecule in solution.

The following table provides hypothetical ¹H and ¹³C NMR chemical shift assignments for this compound based on known data for similar quinoline derivatives.

| Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 2-Ethoxy (CH₂) | ~4.5 | ~65 | C2, Ethoxy-CH₃ |

| 2-Ethoxy (CH₃) | ~1.4 | ~15 | Ethoxy-CH₂ |

| 5 | ~8.0 | ~129 | C4, C7, C8a |

| 7 | ~7.5 | ~125 | C5, C8, C8a |

| 8 | ~8.1 | ~128 | C6, C7, C8a |

| Methoxy (B1213986) (CH₃) | ~3.9 | ~52 | C=O |

| 6-Carboxylate (C=O) | - | ~166 | H5, H7, Methoxy-H |

| This table presents hypothetical NMR data to illustrate the application of 2D NMR techniques for the structural elucidation of this compound. |

Solid-State NMR for Complex Aggregates

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in the solid state, particularly for materials that are not amenable to single-crystal X-ray diffraction, such as amorphous solids, polymers, and complex aggregates. nih.govbruker.combruker.com By analyzing the anisotropic interactions that are averaged out in solution-state NMR, ssNMR can provide valuable information on local ordering, intermolecular packing, and polymorphism. bruker.com For a compound like this compound, ssNMR could be used to study different crystalline forms or to investigate its structure within a complex matrix.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the accurate determination of a compound's molecular formula. nih.gov By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental composition. This is a critical step in confirming the identity of a newly synthesized compound.

For this compound (C₁₃H₁₃NO₃), the expected exact mass of the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value.

| Ion | Calculated Exact Mass |

| [C₁₃H₁₃NO₃]⁺˙ | 231.0895 |

| [C₁₃H₁₃NO₃+H]⁺ | 232.0974 |

In addition to providing the molecular formula, the fragmentation pattern observed in the mass spectrum offers valuable structural information. libretexts.orgyoutube.comrsc.orgnih.gov For an ester like this compound, characteristic fragmentation would involve cleavage adjacent to the carbonyl group, such as the loss of the methoxy radical (•OCH₃) or the neutral methanol (B129727) molecule (CH₃OH). Fragmentation of the quinoline ring itself would also produce characteristic ions.

Chromatographic Methods for Purity Profiling and Reaction Monitoring

Chromatographic techniques are indispensable tools in synthetic chemistry for assessing the purity of a compound and for monitoring the progress of a chemical reaction. By separating the target molecule from unreacted starting materials, byproducts, and other impurities, these methods provide a quantitative measure of purity.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound.

Research Findings:

While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods for closely related quinoline derivatives are well-established. For instance, the purity of various quinoline derivatives is often assessed using reversed-phase HPLC (RP-HPLC). avantorsciences.comnih.gov A typical RP-HPLC method for a compound like this compound would likely employ a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode. Detection is commonly achieved using a UV detector, as the quinoline chromophore absorbs strongly in the UV region.

For reaction monitoring, small aliquots of the reaction mixture can be periodically injected into the HPLC system. The disappearance of starting material peaks and the appearance of the product peak can be tracked over time to determine the reaction's endpoint. The purity of the final, isolated product is determined by the percentage of the total peak area that corresponds to the main compound peak. For many research applications, a purity of >95% as determined by HPLC is considered acceptable. avantorsciences.com

Table 1: Illustrative HPLC Parameters for Analysis of a Quinoline Derivative

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents a typical starting point for method development for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample. It is a highly effective technique for the analysis of volatile and thermally stable compounds.

Research Findings:

Direct GC-MS analysis of this compound would require it to be sufficiently volatile and thermally stable. While specific data for this compound is scarce, analysis of a structurally similar compound, Ethyl 2-ethoxy-1,2-dihydroquinoline-1-carboxylate (EEDQ), provides insight into the expected fragmentation pattern. chemicalbook.com

Upon electron ionization (EI), the molecule would be expected to generate a molecular ion peak (M+•). The fragmentation pattern would likely involve characteristic losses of the ethoxy and methyl carboxylate groups. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH3) and the entire ester group (-COOCH3). libretexts.orgmiamioh.edu The quinoline ring itself is relatively stable and would likely remain intact as a major fragment.

Table 2: Predicted Key Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Predicted Fragment |

| 231 | [M]+• (Molecular Ion) |

| 202 | [M - C2H5]+• (Loss of ethyl group) |

| 172 | [M - COOCH3]+• (Loss of methyl carboxylate group) |

| 144 | [Quinoline ring fragment]+• |

This table is predictive and based on general fragmentation patterns of esters and quinoline compounds.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (typically carbon, hydrogen, and nitrogen) present in the sample. This experimental data is then compared with the theoretical values calculated from the compound's molecular formula.

Research Findings:

For a novel compound like this compound, elemental analysis serves as a crucial final check of its composition and purity. The molecular formula of this compound is C13H13NO3. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. Experimental values obtained from combustion analysis should closely match these theoretical percentages, typically within a margin of ±0.4%, to confirm the compound's identity and high purity. nih.gov

Table 3: Elemental Composition of this compound (C13H13NO3)

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 67.52 | 67.48 |

| Hydrogen (H) | 5.67 | 5.71 |

| Nitrogen (N) | 6.06 | 6.02 |

| Oxygen (O) | 20.76 | 20.79 |

The experimental values are hypothetical and serve as an illustration of an acceptable result.

Future Research Directions and Emerging Avenues for Methyl 2 Ethoxyquinoline 6 Carboxylate

Development of More Efficient and Sustainable Synthetic Routes

The traditional methods for synthesizing quinoline (B57606) derivatives often involve harsh reaction conditions, the use of hazardous reagents, and long reaction times, which pose environmental and economic challenges. nih.govrsc.org Future research will likely focus on developing greener and more sustainable synthetic pathways to Methyl 2-ethoxyquinoline-6-carboxylate.

Key areas of focus will include:

Green Catalysis: The exploration of environmentally benign catalysts, such as formic acid or reusable solid acid catalysts like Nafion NR50, could offer milder reaction conditions and reduced waste. ijpsjournal.commdpi.com The use of calcium catalysis has also been shown to be effective for the regioselective Friedlander synthesis of related quinolines under solvent-free conditions. rsc.org

Alternative Energy Sources: Microwave and ultrasound-assisted syntheses have demonstrated potential in accelerating reaction times and improving yields for quinoline derivatives. nih.govrsc.org These techniques could be adapted for the synthesis of this compound to enhance efficiency.

A comparative table of traditional versus potential green synthetic approaches is presented below.

| Feature | Traditional Synthesis | Future Sustainable Synthesis |

| Catalysts | Often stoichiometric, hazardous acids | Green catalysts (e.g., formic acid, solid acids), biocatalysts |

| Solvents | Hazardous organic solvents | Greener solvents (e.g., water, ethanol), solvent-free conditions |

| Energy Input | High temperatures, long heating times | Microwave irradiation, ultrasound |

| Reaction Design | Multi-step, requiring isolation of intermediates | One-pot reactions, multicomponent reactions (MCRs) |

| Atom Economy | Often low | High |

| Waste Generation | Significant | Minimized |

Exploration of Novel Reactivity and Unprecedented Transformations

The functional groups present in this compound—the ethoxy group at the 2-position and the methyl carboxylate at the 6-position—offer sites for novel chemical transformations. Future research should aim to explore the reactivity of this specific quinoline derivative beyond known reactions.

Potential areas for investigation include:

C-H Activation: Direct functionalization of the quinoline core through C-H activation strategies could lead to the synthesis of novel derivatives without the need for pre-functionalized starting materials. mdpi.comnih.gov

Radical Reactions: The use of radical intermediates, for instance, through aerobic oxidation induced by a radical cation salt, could provide new pathways to construct or modify the quinoline skeleton under mild conditions. nih.gov

Dearomatization Reactions: Investigating dearomatization reactions of the quinoline ring could lead to the formation of partially saturated heterocyclic systems with unique three-dimensional structures and potential biological activities. acs.org

Domino and Cascade Reactions: Designing domino or cascade reactions initiated at one of the functional groups could lead to the rapid construction of complex molecular architectures. nih.gov

The reactivity of the ethoxy group, for example, could be explored for substitutions with various nucleophiles, drawing parallels from studies on 2-ethoxyquinazoline derivatives which have shown reactivity towards nitrogen nucleophiles like hydrazines. nih.govsemanticscholar.orgresearchgate.net

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can accelerate the discovery of new applications.

Future computational studies could focus on:

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the interactions of this compound with biological targets or within materials, providing insights into its dynamic behavior. nih.govnih.gov

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties, reaction mechanisms, and electronic structures, aiding in the design of novel transformations and materials. acs.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR): For potential biological applications, QSAR models can be developed to correlate the structural features of derivatives of this compound with their activity, guiding the synthesis of more potent compounds. nih.gov

Predictive Design of Materials: Computational screening can be used to predict the photophysical properties of new derivatives, facilitating the design of quinoline-based fluorescent probes or materials for organic electronics. nih.gov

A recent study systematically designed and analyzed over 8,000 quinoline derivatives using a computer-assisted protocol to identify promising candidates with antioxidant and neuroprotective potential, showcasing the power of computational approaches in this field. nih.gov

Design of Quinoline-Based Architectures for Non-Biological Material Science Applications

The quinoline scaffold is a key component in various functional materials due to its unique electronic and photophysical properties. nih.gov Future research should explore the potential of this compound as a building block for novel non-biological materials.

Potential applications in material science include: